METHYL (4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Methyl 4-[2-(benzyloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a benzyloxy group, a benzylidene moiety, and a pyrrole ring
Preparation Methods
The synthesis of METHYL (4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-benzyloxybenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial production methods may involve the use of catalysts to enhance reaction rates and selectivity. For example, the use of Lewis acids or transition metal catalysts can facilitate the formation of the desired product with fewer by-products .
Chemical Reactions Analysis
Methyl 4-[2-(benzyloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-[2-(benzyloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL (4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and benzylidene groups can participate in hydrogen bonding and hydrophobic interactions, while the pyrrole ring can engage in π-π stacking interactions . These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.
Comparison with Similar Compounds
Similar compounds to METHYL (4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE include:
4-benzyloxybenzaldehyde: Shares the benzyloxybenzylidene moiety but lacks the pyrrole ring.
Benzylidene derivatives: Compounds with similar benzylidene structures but different substituents on the aromatic ring.
Pyrrole derivatives: Compounds with similar pyrrole rings but different substituents on the nitrogen or carbon atoms.
Properties
Molecular Formula |
C21H19NO4 |
---|---|
Molecular Weight |
349.4g/mol |
IUPAC Name |
methyl (4Z)-2-methyl-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H19NO4/c1-14-19(21(24)25-2)17(20(23)22-14)12-16-10-6-7-11-18(16)26-13-15-8-4-3-5-9-15/h3-12H,13H2,1-2H3,(H,22,23)/b17-12- |
InChI Key |
IYIBEMCSMVSXOX-ATVHPVEESA-N |
SMILES |
CC1=C(C(=CC2=CC=CC=C2OCC3=CC=CC=C3)C(=O)N1)C(=O)OC |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3)/C(=O)N1)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C2OCC3=CC=CC=C3)C(=O)N1)C(=O)OC |
Origin of Product |
United States |
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